6-Iodo-3-propyl-1,2,3-benzotriazin-4(3H)-one
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Overview
Description
6-Iodo-3-propyl-1,2,3-benzotriazin-4(3H)-one is a synthetic organic compound belonging to the benzotriazine family. Benzotriazines are known for their diverse applications in medicinal chemistry, materials science, and as intermediates in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Iodo-3-propyl-1,2,3-benzotriazin-4(3H)-one typically involves the iodination of a precursor benzotriazine compound. The reaction conditions may include the use of iodine or iodinating agents such as N-iodosuccinimide (NIS) in the presence of a suitable solvent like acetonitrile or dichloromethane. The reaction is usually carried out under reflux conditions to ensure complete iodination.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale iodination reactions using optimized conditions to maximize yield and purity. The process would include steps for purification, such as recrystallization or chromatography, to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming oxides or other oxidized derivatives.
Reduction: Reduction reactions could lead to the removal of the iodine atom, forming a deiodinated product.
Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) may be used.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield an oxide derivative, while substitution could introduce a new functional group in place of the iodine atom.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in biochemical assays or as a probe in molecular biology studies.
Medicine: Possible applications in drug development, particularly in designing compounds with specific biological activities.
Industry: Use in the production of materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 6-Iodo-3-propyl-1,2,3-benzotriazin-4(3H)-one would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved would vary based on the target and the biological context.
Comparison with Similar Compounds
Similar Compounds
3-Propyl-1,2,3-benzotriazin-4(3H)-one: Lacks the iodine atom, which may affect its reactivity and applications.
6-Chloro-3-propyl-1,2,3-benzotriazin-4(3H)-one: Similar structure but with a chlorine atom instead of iodine, potentially leading to different chemical properties and reactivity.
6-Bromo-3-propyl-1,2,3-benzotriazin-4(3H)-one: Contains a bromine atom, which may influence its chemical behavior and applications.
Uniqueness
The presence of the iodine atom in 6-Iodo-3-propyl-1,2,3-benzotriazin-4(3H)-one can significantly impact its reactivity, making it unique compared to its chloro, bromo, and non-halogenated analogs. Iodine is a larger and more polarizable atom, which can affect the compound’s interactions and reactivity in various chemical reactions.
Properties
CAS No. |
646524-94-9 |
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Molecular Formula |
C10H10IN3O |
Molecular Weight |
315.11 g/mol |
IUPAC Name |
6-iodo-3-propyl-1,2,3-benzotriazin-4-one |
InChI |
InChI=1S/C10H10IN3O/c1-2-5-14-10(15)8-6-7(11)3-4-9(8)12-13-14/h3-4,6H,2,5H2,1H3 |
InChI Key |
RAUFMQYZMWBSHA-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=O)C2=C(C=CC(=C2)I)N=N1 |
Origin of Product |
United States |
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